N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. Carbamates, for example, are known to be chemically similar to, but more reactive than amides . They can form polymers such as polyurethane resins and are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides .Scientific Research Applications
Neuroscience and Pharmacology
The compound’s structure suggests potential roles in neuroscience and pharmacology, particularly due to the presence of phenylethylamine (PEA) within its structure. PEA is known to act as a neuromodulator, influencing mood, cognition, and behavior. It regulates neurotransmitter levels, especially dopamine and norepinephrine, contributing to feelings of euphoria and alertness . The compound could be explored for its therapeutic applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD).
Drug Design and Synthesis
Strategically incorporating chlorine atoms into biologically active molecules can enhance their biological activity. The chlorophenyl group in this compound could potentially increase its pharmacological efficacy. Additionally, the nitro group is a valuable functional group in drug design, with applications in antimicrobial therapy and cancer treatment . This compound could serve as a precursor or intermediate in the synthesis of drugs with these properties.
Sprout Suppression in Agriculture
Compounds similar to N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenylbutanamide have been used in agriculture for sprout suppression. Chlorpropham, a related compound, is widely used globally to prevent sprouting of stored potatoes . Research into analogs of chlorpropham could lead to the development of new sprout inhibitors with potentially lower toxicity or environmental impact.
Organic Chemistry Research
The compound’s synthesis and characterization are of interest in organic chemistry. It can be used to study the effects of substituents on molecular structure and properties. The compound’s synthesis involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride, providing insights into amide bond formation and the behavior of hybrid molecules .
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound may be related to, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds such as chlorpheniramine, a histamine-h1 receptor antagonist, work by binding to their target receptors, which blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Related compounds such as chlorfenapyr work by disrupting the production of adenosine triphosphate (atp), leading to cellular death .
properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-2-17(14-7-4-3-5-8-14)19(23)21-12-11-18(22)15-9-6-10-16(20)13-15/h3-10,13,17-18,22H,2,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKHOAQFWKPTTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.